Pyrazine-2-carbonyl chloride

Overview

Description

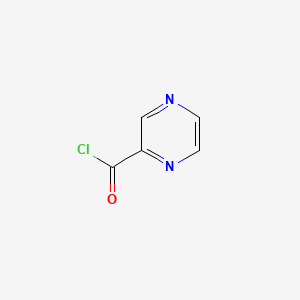

Pyrazine-2-carbonyl chloride: is an organic compound with the molecular formula C5H3ClN2O This compound and is characterized by the presence of a pyrazine ring substituted with a carbonyl chloride group. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-carbonyl chloride is typically synthesized by reacting pyrazin-2-amine with an acid chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product . The specific preparation method involves the following steps:

- Dissolving pyrazin-2-amine in an appropriate solvent.

- Adding the acid chloride slowly to the solution while maintaining a low temperature.

- Stirring the reaction mixture for a specified period to complete the reaction.

- Isolating the product by filtration or extraction and purifying it through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of pyrazinecarbonyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carbonyl chloride undergoes various chemical reactions, including:

Acylation: It acts as an acylating agent in the formation of amides and esters.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Acylation: Reagents such as amines or alcohols are used under basic or neutral conditions.

Substitution: Nucleophiles like amines, thiols, or alcohols are employed, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Pharmaceutical Intermediates

Role in Drug Synthesis

Pyrazine-2-carbonyl chloride is primarily utilized as a pharmaceutical intermediate. It serves as a precursor for synthesizing various bioactive compounds, including pyrazinamide, a key antitubercular drug used to treat tuberculosis. The compound's ability to facilitate the formation of complex structures makes it invaluable in medicinal chemistry .

Case Study: Bortezomib Synthesis

One notable application is in the synthesis of (S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, an impurity of bortezomib, which is the first proteasome inhibitor approved by the FDA for treating multiple myeloma. This highlights the compound's significance in developing treatments for serious medical conditions .

Antimicrobial Activity

Antimycobacterial Properties

Research has shown that derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds derived from pyrazine-2-carboxylic acid have demonstrated high efficacy with minimal inhibitory concentrations (MIC) as low as 1.56 µg/mL .

Development of New Derivatives

Innovative approaches have led to the synthesis of more lipophilic derivatives that enhance biological activity. Studies have focused on creating prodrugs that improve the solubility and absorption of these compounds, thereby increasing their therapeutic potential .

Synthesis of Pyrazine Derivatives

Chemical Reactions and Mechanisms

this compound is involved in various chemical reactions to produce new pyrazine derivatives. For example, it can react with amines to form amides, which are then evaluated for their biological activities such as antimicrobial and antioxidant properties .

| Derivative | Activity Type | MIC (µg/mL) |

|---|---|---|

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Antimycobacterial | 5 |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | Antimycobacterial | 1.56 |

Environmental and Chemical Stability

Reactivity and Storage Considerations

this compound is moisture-sensitive and reacts with water, necessitating careful storage under dry inert conditions. Its reactivity with bases and oxidizing agents requires precautions during handling to prevent degradation or unwanted reactions .

Mechanism of Action

The mechanism of action of pyrazinecarbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Benzoyl chloride: Similar in structure but with a benzene ring instead of a pyrazine ring.

Acetyl chloride: Contains a simpler acyl group compared to pyrazinecarbonyl chloride.

Uniqueness: Pyrazine-2-carbonyl chloride is unique due to its pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of nitrogen-containing heterocycles .

Biological Activity

Pyrazine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of pyrazine, which has been studied for various biological activities, especially against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound's structure allows it to participate in various chemical reactions that are crucial for its biological activity.

Antimicrobial Activity

Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antitubercular activity. For instance, studies have shown that certain derivatives can achieve high levels of inhibition against M. tuberculosis, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . The highest recorded inhibition was 72% against M. tuberculosis, indicating strong potential for therapeutic use .

Mechanism of Action

The biological activity of this compound and its derivatives is primarily attributed to their ability to inhibit the growth of bacteria by interfering with essential metabolic pathways. For example, pyrazinamide, a related compound, is known to convert into pyrazinoic acid within bacterial cells, which disrupts their metabolism and leads to cell death . This mechanism is crucial for understanding how pyrazine derivatives function as antimycobacterial agents.

Additional Biological Activities

Fungal Inhibition

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Various studies have reported that derivatives can inhibit fungal growth by disrupting photosynthetic electron transport in fungi . This broadens the scope of its application beyond just antibacterial therapy.

Antioxidant Properties

Recent investigations have also highlighted the antioxidant potential of pyrazine derivatives. Compounds synthesized from pyrazine-2-carboxylic acid exhibited good antioxidant activity when tested using methods like DPPH and ABTS . This suggests that these compounds may be beneficial in mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for pyrazine-2-carbonyl chloride?

this compound is typically synthesized via reaction of pyrazinoic acid with thionyl chloride (SOCl₂) in dichloromethane at room temperature. After stirring for 16 hours, excess SOCl₂ is removed under reduced pressure, and the product is used without further purification for subsequent reactions . Alternative routes involve activating carboxylic acids with oxalyl chloride in the presence of catalytic DMF, as seen in benzoyl chloride derivatization .

Q. What safety protocols are essential for handling this compound?

Handling requires chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and respiratory protection if aerosolization occurs. Spills should be contained using vacuum systems or swept into sealed disposal containers. Gloves must be disposed of according to hazardous waste regulations, and hands washed thoroughly post-handling . Note that ecological toxicity data remain unavailable, necessitating strict containment to prevent environmental release .

Q. How is this compound characterized post-synthesis?

Elemental analysis (C, H, N), chloride content determination, and spectroscopic methods (IR, NMR) are standard. For example, IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) and NH₂ deformation bands (~3285–3262 cm⁻¹). Molar conductivity measurements in DMSO (8–13 Ω⁻¹·cm²·mol⁻¹) confirm non-electrolytic behavior in solution .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize this compound derivatives for electronic studies?

DFT calculations using the RPBE functional (generalized gradient approximation) and DNP basis sets in Materials Studio’s DMOL³ module provide accurate electronic structure predictions. These methods account for exchange-correlation effects and enable geometry optimization without symmetry constraints, critical for studying charge distribution in metal chelates or bioactive derivatives .

Q. What spectroscopic evidence supports the coordination behavior of this compound in metal complexes?

IR spectra of Cu(II) chelates show shifts in carbonyl (CO) and NH₂ bands, indicating deprotonation and coordination. For example, CO bands at ~1600 cm⁻¹ suggest enolization, while NH₂ bands at lower wavenumbers (~3262 cm⁻¹) confirm metal-ligand bonding. Thermal gravimetric analysis (TGA) further validates hydration states and decomposition patterns .

Q. What structural modifications enhance the antimycobacterial activity of this compound derivatives?

Introducing piperazine/homopiperazine moieties (e.g., in N-(6-(4-(pyrazine-2-carbonyl)piperazinyl)pyridin-3-yl)benzamides) improves binding to Mycobacterium tuberculosis targets. IC₅₀ values (1.35–2.18 µM) correlate with electron-withdrawing substituents, as shown in docking studies with H37Ra strains. Cytotoxicity assays on HEK-293 cells confirm selectivity .

Q. How do reaction conditions influence the yield of this compound derivatives in multistep syntheses?

Slow addition of nucleophiles (e.g., piperazines) to activated acyl chlorides at 0°C minimizes side reactions. For instance, a 77% yield was achieved in a three-step synthesis of ABT-639 by controlling stoichiometry and reaction time. Purification via recrystallization or column chromatography is critical for intermediates .

Q. What analytical techniques validate the enantiomeric purity of pyrazine-2-carbonyl-linked amino acids?

Chiral GC-MS with Rtx-5MS columns (30 m × 0.25 mm) and EI ionization (70 eV) resolves enantiomers like (pyrazine-2-carbonyl)-D/L-alanine. Retention times and fragmentation patterns (m/z 110–700) are compared to standards, while ¹³C-NMR confirms stereochemistry via distinct carbonyl and α-carbon shifts .

Q. Methodological Considerations

Q. How should researchers address conflicting data in spectroscopic analyses of this compound complexes?

Discrepancies in IR band assignments (e.g., NH₂ vs. OH stretches) can be resolved by cross-referencing TGA (to identify hydrated water) and molar conductivity data. Computational simulations (DFT) of vibrational modes provide additional validation .

Q. What strategies mitigate the lack of ecological toxicity data for this compound?

Adopt precautionary measures from analogous chlorinated carbonyl compounds, such as avoiding aqueous discharge and using closed-system vacuum lines for waste collection. Biodegradation studies using OECD 301 protocols are recommended for future work .

Tables

Properties

IUPAC Name |

pyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJKATOSKLUITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173592 | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19847-10-0 | |

| Record name | 2-Pyrazinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19847-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019847100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.